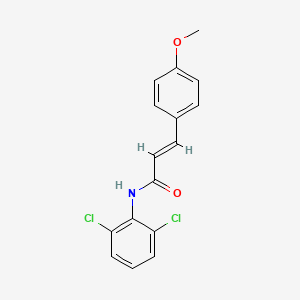![molecular formula C18H17N3O3S2 B11692564 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11692564.png)
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-ベンゾチアゾール-2-イルスルファニル)-N'-[(E)-(3,4-ジメトキシフェニル)メチリデン]アセトヒドラジドは、様々な科学研究分野で注目を集めている複雑な有機化合物です。この化合物は、ベンゾチアゾール環、スルファニル基、およびヒドラジド部分を備えた独自の構造によって特徴付けられます。その多様な官能基により、様々な化学反応や用途に適した汎用性の高い分子となっています。
準備方法
合成経路と反応条件
2-(1,3-ベンゾチアゾール-2-イルスルファニル)-N'-[(E)-(3,4-ジメトキシフェニル)メチリデン]アセトヒドラジドの合成は、一般的に複数の工程を必要とします。一般的な方法の1つは、2-(1,3-ベンゾチアゾール-2-イルスルファニル)アセトヒドラジドの調製から始まります。この中間体は、特定の条件下で3,4-ジメトキシベンズアルデヒドと反応させると、最終生成物が生成されます。
-
2-(1,3-ベンゾチアゾール-2-イルスルファニル)アセトヒドラジドの調製
試薬: 2-メルカプトベンゾチアゾール、クロロ酢酸、ヒドラジン水和物。
条件: 反応は、通常、水性媒体中で、水酸化ナトリウムなどの塩基を使用して、ヒドラジドの生成を促進します。
-
最終化合物の生成
試薬: 2-(1,3-ベンゾチアゾール-2-イルスルファニル)アセトヒドラジド、3,4-ジメトキシベンズアルデヒド。
条件: 反応は、エタノール中で、酸触媒を用いて行い、縮合反応を促進し、最終生成物を生成します。
工業的生産方法
この特定の化合物の工業的生産方法はあまり文書化されていませんが、一般的なアプローチは、ラボの合成手順をスケールアップすることになります。これには、反応条件の最適化、工業用グレードの試薬の使用、および効率と収率を高めるための連続フローリアクターの使用が含まれます。
化学反応の分析
反応の種類
2-(1,3-ベンゾチアゾール-2-イルスルファニル)-N'-[(E)-(3,4-ジメトキシフェニル)メチリデン]アセトヒドラジドは、次のような様々な化学反応を起こすことができます。
酸化: スルファニル基は、酸化されてスルホキシドまたはスルホンを形成することができます。
還元: ヒドラジド部分は、還元されて対応するアミンを形成することができます。
置換: ベンゾチアゾール環は、求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: 求電子置換反応には、多くの場合、塩化アルミニウムや塩化鉄(III)などの触媒が必要です。
主要な生成物
酸化: スルホキシドまたはスルホン。
還元: アミン。
置換: 様々な置換ベンゾチアゾール誘導体。
科学研究での応用
2-(1,3-ベンゾチアゾール-2-イルスルファニル)-N'-[(E)-(3,4-ジメトキシフェニル)メチリデン]アセトヒドラジドは、科学研究において幅広い用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌剤および抗がん剤としての可能性について研究されています。
医学: 抗炎症作用や抗酸化作用など、治療特性について研究されています。
工業: 腐食防止剤など、特定の特性を持つ新素材の開発に利用されています。
科学的研究の応用
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
作用機序
2-(1,3-ベンゾチアゾール-2-イルスルファニル)-N'-[(E)-(3,4-ジメトキシフェニル)メチリデン]アセトヒドラジドの作用機序は、生物学的標的との相互作用に大きく依存します。この化合物は、酵素やタンパク質と相互作用して、特定の経路を阻害する可能性があります。例えば、その抗菌活性は、細菌細胞壁の合成の阻害による可能性があり、その抗がん活性は、がん細胞のアポトーシス誘導による可能性があります。
類似化合物との比較
類似化合物
2-(1,3-ベンゾチアゾール-2-イルスルファニル)アセトヒドラジド: 標的化合物の合成における前駆体。
3,4-ジメトキシベンズアルデヒド: 合成に使用される別の試薬。
独自性
2-(1,3-ベンゾチアゾール-2-イルスルファニル)-N'-[(E)-(3,4-ジメトキシフェニル)メチリデン]アセトヒドラジドを類似化合物と区別する点は、幅広い化学反応性と生物活性をもたらす、官能基の独自の組み合わせです。これにより、研究や産業における様々な用途に適した貴重な化合物となっています。
特性
分子式 |
C18H17N3O3S2 |
|---|---|
分子量 |
387.5 g/mol |
IUPAC名 |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H17N3O3S2/c1-23-14-8-7-12(9-15(14)24-2)10-19-21-17(22)11-25-18-20-13-5-3-4-6-16(13)26-18/h3-10H,11H2,1-2H3,(H,21,22)/b19-10+ |
InChIキー |
IUFDNJBDJWTCNE-VXLYETTFSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)OC |
正規SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-N'-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B11692481.png)
![2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11692486.png)
![(4E)-3-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11692493.png)
![(2E)-2-(3-ethoxy-4-hydroxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11692517.png)

![4-bromo-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11692522.png)
![N-(4-fluorobenzyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11692525.png)
![2-iodo-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B11692527.png)
![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11692532.png)
![N-ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B11692540.png)
![(2Z)-3-benzyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692551.png)
![3-{[(E)-(2,3-dichlorophenyl)methylidene]amino}benzamide](/img/structure/B11692556.png)
![5-bromo-2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11692559.png)
![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-nitrobenzohydrazide](/img/structure/B11692563.png)
